molecular formula C9H20ClNO2 B8265813 5-Carboxy-N,N,N-trimethylpentan-1-aminium chloride CAS No. 85806-16-2

5-Carboxy-N,N,N-trimethylpentan-1-aminium chloride

Cat. No. B8265813
CAS RN: 85806-16-2
M. Wt: 209.71 g/mol
InChI Key: JBWQRAJIPOWLRN-UHFFFAOYSA-N
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Description

5-Carboxy-N,N,N-trimethylpentan-1-aminium chloride is a useful research compound. Its molecular formula is C9H20ClNO2 and its molecular weight is 209.71 g/mol. The purity is usually 95%.
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Scientific Research Applications

Fluorescent and Colorimetric pH Probe Development 5-Carboxy-N,N,N-trimethylpentan-1-aminium chloride derivatives have been utilized in the development of fluorescent and colorimetric pH probes. A specific example is the use of a derivative in creating a probe that changes color and fluorescence at neutral pH, useful for monitoring acidic and alkaline solutions. This probe shows promise in real-time pH sensing for intracellular pH imaging due to its high stability and selectivity, as well as large Stokes shifts (Diana et al., 2020).

Enantiomer Separation in Synthesis Processes In the synthesis of biologically relevant compounds, such as (R)-GABOB and (R)-carnitine hydrochloride, 5-Carboxy-N,N,N-trimethylpentan-1-aminium chloride derivatives have been used. This involves enzymatic resolution and chemical treatment processes, highlighting the compound's role in synthesizing optically pure substances (Kamal et al., 2007).

Fat Reduction Research In the field of dermatology, derivatives of 5-Carboxy-N,N,N-trimethylpentan-1-aminium chloride have been investigated as potential fat-reducing agents. A specific compound, RZL-012, shows effectiveness in destroying adipocytes, leading to a significant reduction in fat tissue volume. This research is pertinent in treatments for fat-related disorders and cosmetic applications (Blaugrund et al., 2021).

Bio-Materials Development Research into bio-materials has utilized derivatives of 5-Carboxy-N,N,N-trimethylpentan-1-aminium chloride for developing non-fouling mixed-charge polymer brushes. These brushes exhibit pH responsive properties, switching from bacteria-adhesive to bacteria-resistant under varying pH conditions. This has implications in decontamination and biomedical applications, offering a method to control bacterial adherence on surfaces (Mi et al., 2010).

Derivatization in Mass Spectrometry Imaging In mass spectrometry imaging, 5-Carboxy-N,N,N-trimethylpentan-1-aminium chloride derivatives have been used for on-tissue derivatization of carboxyl-containing metabolites. This approach enables the visualization of metabolites' spatial distributions in biological tissues, providing insights into cellular metabolism and signaling (Sun et al., 2020).

properties

IUPAC Name

5-carboxypentyl(trimethyl)azanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2.ClH/c1-10(2,3)8-6-4-5-7-9(11)12;/h4-8H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBWQRAJIPOWLRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCCCCC(=O)O.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00742655
Record name 5-Carboxy-N,N,N-trimethylpentan-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00742655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Carboxy-N,N,N-trimethylpentan-1-aminium chloride

CAS RN

85806-16-2
Record name 5-Carboxy-N,N,N-trimethylpentan-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00742655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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